N-Benzoyl-beta-alanine Methyl Ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32040. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-benzamidopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-10(13)7-8-12-11(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZNKCALONWEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283546 | |
| Record name | N-Benzoyl-beta-alanine Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89928-06-3 | |
| Record name | 89928-06-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzoyl-beta-alanine Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZOYL-BETA-ALANINE METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Benzoyl Beta Alanine Methyl Ester
The synthesis of N-Benzoyl-beta-alanine Methyl Ester is typically achieved through a two-step process. This involves the initial esterification of β-alanine to its corresponding methyl ester, followed by the N-benzoylation of the amino group.
A prevalent method for the synthesis of N-benzoyl amino esters begins with the formation of amino methyl ester intermediates. This is accomplished by reacting the amino acid with methanol (B129727) in the presence of trimethylsilyl (B98337) chloride (TMSCl) at room temperature. scielo.org.mxscielo.org.mx Subsequently, the benzoylamino methyl esters are prepared by coupling the appropriate benzoic acid derivative with the amino methyl esters. This reaction often employs a peptide coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), in the presence of triethylamine (B128534) and 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane. scielo.org.mxscielo.org.mx
Another approach involves the N-acylation of an amino acid with benzoic anhydride. scielo.org.mxscielo.org.mx In one described procedure, a solution of the corresponding α-aminoester, benzoic anhydride, and acetic acid is refluxed for two hours. scielo.org.mx
The following table summarizes a common synthetic route for this compound:
Table 1: Synthetic Route for this compound
| Step | Reaction | Reagents and Conditions |
|---|---|---|
| 1 | Esterification of β-alanine | β-alanine, Methanol, Trimethylsilyl chloride (TMSCl), Room temperature, 12-hour reaction time. scielo.org.mx |
| 2 | N-benzoylation | β-alanine methyl ester, Benzoic acid, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), 4-Dimethylaminopyridine (DMAP), Triethylamine, Dichloromethane (CH2Cl2), Room temperature, Overnight reaction. scielo.org.mx |
Purification and Isolation Techniques for N Benzoyl Beta Alanine Methyl Ester
Following the synthesis of N-Benzoyl-beta-alanine Methyl Ester, a multi-step purification and isolation process is employed to obtain the pure compound. This process typically involves an initial workup, followed by chromatographic separation and potentially recrystallization.
The initial workup often begins by adding a saturated aqueous solution of ammonium (B1175870) chloride to the reaction mixture. The organic layer is then separated, and the aqueous phase is extracted multiple times with a suitable organic solvent, such as dichloromethane. scielo.org.mx The combined organic fractions are then dried over an anhydrous salt like sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield the crude product. scielo.org.mxscielo.org.mx
For further purification, column chromatography is a widely used technique. scielo.org.mxscielo.org.mxresearchgate.net The crude residue is subjected to silica (B1680970) gel column chromatography. A common eluent system for this separation is a mixture of hexane (B92381) and ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation. scielo.org.mxscielo.org.mx Fractions are collected and analyzed to isolate the pure compound.
In some instances, after chromatographic purification, the resulting product can be further purified by recrystallization from a suitable solvent system to obtain a crystalline solid. orgsyn.org
The table below outlines the common techniques used for the purification and isolation of this compound.
Table 2: Purification and Isolation Techniques
| Technique | Description | Purpose |
|---|---|---|
| Aqueous Workup | The reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or an aqueous solution (e.g., saturated NaHCO₃, brine). google.comrsc.org | To remove water-soluble impurities and unreacted reagents. |
| Drying | The separated organic layer is treated with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). scielo.org.mxorgsyn.org | To remove residual water from the organic solvent. |
| Solvent Evaporation | The solvent is removed from the dried organic solution, typically using a rotary evaporator under reduced pressure. scielo.org.mxscielo.org.mx | To concentrate the product and obtain the crude solid or oil. |
| Column Chromatography | The crude product is passed through a column packed with a stationary phase, most commonly silica gel, and eluted with a solvent system such as hexane-ethyl acetate. scielo.org.mxscielo.org.mxresearchgate.net | To separate the desired compound from byproducts and remaining starting materials based on polarity. |
| Recrystallization | The purified solid is dissolved in a minimal amount of a hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize out. orgsyn.org | To achieve a high degree of purity and obtain a crystalline final product. |
Chemical Reactivity and Transformation of N Benzoyl Beta Alanine Methyl Ester
Hydrolytic Stability of the Ester and Amide Linkages
In comparison, the amide linkage is typically more stable towards hydrolysis than the ester linkage. The benzoyl group's presence is noted to enhance the thermal stability of molecules when compared to acetylated counterparts. This suggests that the amide bond in N-Benzoyl-beta-alanine methyl ester would require more forcing conditions to undergo cleavage than the methyl ester.
Table 1: General Hydrolytic Stability of Functional Groups
| Functional Group | General Stability to Hydrolysis | Influencing Factors |
| Methyl Ester | Prone to hydrolysis under alkaline and acidic conditions. nih.gov | pH, temperature, steric hindrance, electronic effects of neighboring groups. nih.gov |
| Amide (Benzoyl) | Generally more stable than esters; requires more vigorous conditions for hydrolysis. | Resonance stabilization of the amide bond, steric hindrance from the benzoyl group. |
Reactions Involving the Amide Nitrogen and Benzoyl Moiety
The amide nitrogen in this compound is part of a stable benzoyl amide group. Direct alkylation or acylation at this nitrogen is generally difficult due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. However, N-alkylation of amino acid esters is a known transformation, often requiring specific catalytic conditions. d-nb.inforesearchgate.net For instance, methods for the N-alkylation of amino acid esters using alcohols have been developed, though these typically apply to free amino groups rather than acylated ones. d-nb.info The increased acidity of the amide proton compared to a simple amine could potentially allow for deprotonation under strong basic conditions, followed by alkylation, a strategy employed for sulfonamides. monash.edu
The benzoyl moiety itself can undergo electrophilic aromatic substitution reactions, although the amide group is a deactivating, ortho-, para-director. The reactivity of the aromatic ring would be influenced by the reaction conditions and the nature of the electrophile.
Transformations at the Methyl Ester Functionality
The methyl ester group is a versatile functional handle for various chemical transformations.
Hydrolysis: As previously mentioned, the ester can be hydrolyzed to the corresponding carboxylic acid, N-benzoyl-beta-alanine. This is a common transformation for ester-containing compounds.
Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group to modulate properties like solubility or reactivity.
Reduction: The methyl ester can be reduced to the corresponding primary alcohol, N-benzoyl-beta-alaninol, using powerful reducing agents like lithium aluminum hydride (LiAlH4).
Amidation: Reaction with amines can convert the methyl ester into the corresponding amide. This reaction often requires elevated temperatures or the use of a catalyst.
Investigations into the Reactivity of Beta-Carbon Center
The carbon atom at the beta-position relative to the ester carbonyl group presents opportunities for functionalization, primarily through the formation of an enolate or its equivalent.
Enolate Chemistry and Alkylation Studies of Beta-alanine (B559535) Derivatives
The formation of enolates from esters allows for the introduction of substituents at the α-carbon. masterorganicchemistry.comyoutube.com In the case of this compound, this would be the carbon adjacent to the ester carbonyl (the α-carbon of the original beta-alanine). However, the term "beta-carbon" in the context of this section heading likely refers to the carbon atom beta to the nitrogen atom of the beta-alanine backbone. Functionalization at this position is more challenging.
While direct deprotonation at the β-carbon to form a carbanion is generally not feasible, alternative strategies have been developed for β-amino acid derivatives. One approach involves the synthesis of a β-iodoalanine derivative, which can then be converted into an organozinc reagent. orgsyn.org This organometallic intermediate can then participate in cross-coupling reactions to introduce various substituents at the β-position. orgsyn.org
Studies on the solution structures of enolates derived from β-amino esters have been conducted using techniques like 6Li NMR spectroscopy. acs.orgnih.gov This research provides insight into the aggregation and stereochemistry of these reactive intermediates, which is crucial for controlling the stereochemical outcome of subsequent reactions. acs.orgnih.gov
Functionalization of the Alkyl Chain
Beyond enolate chemistry, other methods can be employed to functionalize the alkyl chain of β-alanine derivatives. For instance, N-alkylation of β-alanine itself has been explored to create functional monomers for the synthesis of polymers. nih.govnih.gov While this applies to the nitrogen atom, it demonstrates the broader interest in modifying the β-alanine scaffold.
Table 2: Potential Reactions for the Functionalization of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Ester Hydrolysis | Aqueous base (e.g., NaOH) or acid (e.g., HCl), heat | N-Benzoyl-beta-alanine |
| Transesterification | Different alcohol (e.g., ethanol), acid or base catalyst | N-Benzoyl-beta-alanine ethyl ester |
| Ester Reduction | Lithium aluminum hydride (LiAlH4) in an ether solvent | N-Benzoyl-beta-alaninol |
| β-Functionalization (via organometallic intermediate) | Conversion to a β-halo derivative, followed by metal insertion and cross-coupling | β-Substituted this compound |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Spectral Analysis
Proton NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity within the molecule. The chemical shift (δ) values are indicative of the electronic environment of the protons.
Table 1: Predicted ¹H NMR Chemical Shifts for N-Benzoyl-beta-alanine Methyl Ester
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Benzoyl-H (ortho) | ~7.8 | Doublet |
| Benzoyl-H (meta, para) | ~7.4-7.6 | Multiplet |
| N-H | Variable | Broad Singlet |
| -CH₂- (adjacent to N) | ~3.6 | Triplet |
| -CH₂- (adjacent to C=O) | ~2.6 | Triplet |
| -OCH₃ | ~3.7 | Singlet |
This table is predictive and based on general principles of ¹H NMR spectroscopy and data from analogous compounds.
Carbon-13 (¹³C) NMR Spectral Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
Similar to the proton NMR data, a specific ¹³C NMR spectrum for this compound is not directly available. However, based on data for N-benzoyl-DL-alanine and related compounds, we can predict the approximate chemical shifts. chemicalbook.com The carbonyl carbons of the benzoyl and ester groups would be found at the downfield end of the spectrum. The aromatic carbons of the benzoyl group would appear in the range of approximately 127-134 ppm. chemicalbook.com The carbons of the ethylenic bridge and the methyl ester would appear at higher fields.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| C=O (Benzoyl) | ~167 |
| C=O (Ester) | ~173 |
| Aromatic C (quaternary) | ~134 |
| Aromatic C-H | ~127-132 |
| -CH₂- (adjacent to N) | ~38 |
| -CH₂- (adjacent to C=O) | ~34 |
| -OCH₃ | ~52 |
This table is predictive and based on general principles of ¹³C NMR spectroscopy and data from analogous compounds.
Advanced NMR Techniques (e.g., 135DEPT, HMQC)
To further confirm the structure and assign the signals unambiguously, advanced NMR techniques are utilized.
Distortionless Enhancement by Polarization Transfer (DEPT): A DEPT-135 experiment would distinguish between CH, CH₂, and CH₃ groups. In the case of this compound, the CH₂ signals from the beta-alanine (B559535) backbone would appear as negative peaks, while the CH signals of the aromatic ring and the CH₃ signal of the methyl ester would appear as positive peaks. Quaternary carbons, such as the carbonyl carbons and the ipso-carbon of the benzoyl group, would be absent in a DEPT-135 spectrum.
Heteronuclear Multiple Quantum Coherence (HMQC): This two-dimensional NMR technique correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. An HMQC spectrum of this compound would show correlations between the protons and carbons of the -CH₂-CH₂- backbone, the aromatic protons and their corresponding carbons, and the methyl protons and the methyl carbon of the ester group. This would provide definitive assignments for both the ¹H and ¹³C NMR spectra.
Application of NMR for Diastereoisomeric Mixture Analysis and Racemization Assessment
While this compound itself is not chiral, derivatives of it can be. In such cases, NMR spectroscopy becomes a crucial tool for analyzing diastereoisomeric mixtures and assessing racemization. For example, if a chiral center were introduced into the molecule, the protons and carbons in the vicinity of that center would become diastereotopic. This means they would have different chemical shifts in the NMR spectrum, allowing for the quantification of the diastereomeric ratio. Similarly, if racemization were to occur at a chiral center, NMR could be used to monitor the process by observing the appearance of signals corresponding to the other enantiomer (in the presence of a chiral resolving agent) or diastereomer. Although one source indicates that Sigma-Aldrich does not perform analytical data collection for this specific product and the buyer is responsible for confirming its identity and purity, the principles of using NMR for such analyses are well-established in organic chemistry. sigmaaldrich.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺.
For this compound (molecular formula C₁₁H₁₃NO₃), the expected mass of the protonated molecule [M+H]⁺ would be approximately 208.0968 m/z. uni.lu The observation of this ion in the mass spectrum would confirm the molecular weight of the compound. The PubChemLite entry for this compound provides predicted collision cross-section (CCS) values for various adducts, including [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which can aid in its identification. uni.lu
Table 3: Predicted ESI-MS Adducts for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 208.09682 |
| [M+Na]⁺ | 230.07876 |
| [M-H]⁻ | 206.08226 |
Data sourced from PubChemLite. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself can be analyzed by GC-MS, the method is particularly valuable for identifying and quantifying its derivatives or related compounds in complex mixtures. The derivatization of analogous compounds, such as N-acyl alanine (B10760859) methyl esters (NAMEs), is often performed to enhance volatility and improve chromatographic separation.
In a typical analysis, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity on a capillary column, such as an HP-5MS. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern that serves as a "fingerprint" for identification.
For instance, in the analysis of N-acyl alanine methyl ester derivatives, specific ion fragments are monitored for quantification. nih.gov Studies on related N-acyl alanine methyl esters have used GC-MS to quantify their presence in bacterial culture extracts. nih.gov For example, the analysis of (Z)-N-(hexadec-9-enoyl)alanine methyl ester utilizes the ratio of base peaks at m/z 107 and 104 for quantification against a deuterated internal standard. nih.gov This approach, known as isotope dilution analysis, allows for precise measurement of the concentration of specific derivatives. nih.gov
Table 1: GC-MS Parameters for Analysis of Related N-Acyl Alanine Methyl Ester Derivatives nih.gov
| Parameter | Specification |
| GC System | Agilent 7890 A |
| Mass Detector | Agilent 5975 C |
| Column | Fused silica (B1680970) capillary HP-5MS (30 m x 0.25 mm I.D. x 0.25 µm film) |
| Carrier Gas | Helium (1.2 mL/min) |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula.
Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HRMS (ESI-HRMS) for the analysis of polar molecules like this compound. The analysis provides a highly accurate mass measurement of the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. Research on analogous N-benzoyl amino acid esters has demonstrated the power of this technique. For example, the molecular formula of N-(2,4,6-trimethylbenzoyl)-L-valine methyl ester was confirmed by comparing the calculated mass of its sodium adduct with the experimentally measured value, which were found to be in close agreement. scielo.org.mx
Table 2: Example HRMS Data for a Related N-Benzoyl Amino Acid Ester scielo.org.mx
| Compound | Adduct | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ |
| N-(2,4,6-trimethylbenzoyl)-L-valine methyl ester | C₁₆H₂₃NO₃Na | 300.1576 | 300.1574 |
Predicted collision cross-section (CCS) values can also be calculated for different adducts, providing another layer of data for structural confirmation. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. An IR spectrum is a plot of this absorption versus frequency (expressed as wavenumbers, cm⁻¹).
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Analytical characterization of the compound typically involves Fourier-transform infrared (FTIR) spectroscopy in the 4000–600 cm⁻¹ range. The spectrum for the related compound N-benzoyl-dl-alanine, analyzed as a solid in a mineral oil mull, provides insight into the expected peaks. nist.gov
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | ~3300 |
| C-H (Aromatic) | Stretching | ~3100-3000 |
| C-H (Aliphatic) | Stretching | ~3000-2850 |
| C=O (Ester) | Stretching | ~1735 |
| C=O (Amide I) | Stretching | ~1650 |
| N-H (Amide II) | Bending | ~1550 |
| C=C (Aromatic) | Stretching | ~1600, 1450 |
Optical Rotation and Chiroptical Spectroscopy for Enantiomeric Purity
Since N-Benzoyl-beta-alanine is derived from β-alanine, an achiral amino acid, the compound itself is not chiral. However, if a chiral center were introduced, for example by using a chiral derivative of β-alanine or by derivatizing the molecule with a chiral reagent, techniques for assessing enantiomeric purity would be crucial. Optical rotation and chiroptical spectroscopy are the primary methods for this purpose.
Optical rotation measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule. For example, the related chiral compound Nα-Benzyl-L-alanine methyl ester hydrochloride has a reported specific rotation of [α]D20 = -3 ± 2º (c=1 in H₂O), confirming its identity as a specific enantiomer. chemimpex.com
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), measures the differential absorption or emission of left and right circularly polarized light. These techniques provide more detailed structural information than optical rotation. CD spectra can reveal information about the secondary structure and conformation of chiral molecules in solution. researchgate.net For instance, studies on polymers have shown that the presence of chiral molecules can induce distinct CD signals, indicating a transfer of chirality to the aggregated structure. researchgate.net
X-ray Crystallography for Solid-State Conformation and Diastereoisomer Structure Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the packing of molecules within the crystal lattice.
Applications in Organic Synthesis and Materials Science
N-Benzoyl-beta-alanine Methyl Ester as a Chiral Building Block
As a chiral building block, this compound serves as a foundational molecule in the synthesis of more complex chemical structures. Its inherent chirality is a crucial feature that is leveraged in various synthetic pathways.
Precursor in Peptide Synthesis and Peptidomimetics
This compound is a valuable precursor in the creation of peptides and peptidomimetics. Peptides are short chains of amino acids linked by peptide bonds, and peptidomimetics are molecules that mimic the structure and function of peptides. The synthesis of N-benzoyl amino acid derivatives is a key step in this process. For instance, N-benzoylamino methyl esters can be prepared through a coupling reaction between a benzoic acid derivative and a methyl ester amino acid. scielo.org.mx This reaction often employs a peptide coupling reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a catalyst such as 4-Dimethylaminopyridine (B28879) (DMAP). scielo.org.mxscielo.org.mx
The resulting N-benzoyl amino esters can then be incorporated into larger peptide chains. This approach is utilized in solid-phase peptide synthesis, a cornerstone technique in drug discovery and biochemical research. chemimpex.com The benzoyl group attached to the nitrogen atom of the beta-alanine (B559535) methyl ester enhances its reactivity and contributes to the biological properties of the final peptide or peptidomimetic.
Role in the Synthesis of Heterocyclic Compounds (e.g., Oxazole-5-carboxylates)
This compound and its derivatives are instrumental in the synthesis of various heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. One notable example is the synthesis of oxazole (B20620) derivatives. A method has been developed for the synthesis of 2,4,5-trisubstituted oxazoles through a one-pot sequence. beilstein-journals.org This process involves the reaction of carboxylic acids and amino acids using a dehydrative condensing reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), to form a 5-(triazinyloxy)oxazole intermediate. beilstein-journals.org This intermediate can then undergo a Suzuki-Miyaura coupling reaction with boronic acids to yield the desired trisubstituted oxazoles. beilstein-journals.org While this example uses a generic amino acid, the principle can be applied to derivatives of beta-alanine.
Furthermore, research has shown that N-acetyl-phenylalanine methyl esters, when treated with phosphorus oxychloride (POCl3), can lead to the formation of 5-benzyl-2-methyl-4-methoxy oxazole. ccspublishing.org.cn This highlights the role of N-acylated amino acid esters in the synthesis of oxazole rings, a common scaffold in medicinal chemistry.
Intermediate in the Formal Synthesis of Natural Products
The utility of this compound extends to its role as an intermediate in the formal synthesis of natural products. While specific examples directly citing this compound are not prevalent in the provided search results, the synthesis of complex molecules often relies on the assembly of smaller, functionalized building blocks. Amino acid derivatives, including N-acylated esters, are frequently employed for this purpose. scielo.org.mx The structural features of this compound, a protected amino acid with a reactive ester group, make it a suitable candidate for incorporation into the complex carbon skeletons of natural products.
Utilization in Analytical Derivatization Techniques
Derivatization is a technique used in chemistry to convert a chemical compound into a product of similar chemical structure, called a derivative, to make it more suitable for analysis by a particular method. This compound and related compounds are employed in such techniques.
Derivatization for Chromatographic Analysis (e.g., LC-MS, GC-C-IRMS)
N-benzoyl derivatives are utilized in various chromatographic techniques for enhanced detection and separation. Benzoyl chloride is a common derivatizing agent used in liquid chromatography-mass spectrometry (LC-MS) for the analysis of a wide range of compounds, including amino acids. nih.govumich.edu This derivatization improves the ionization efficiency and chromatographic retention of the analytes, leading to better sensitivity and resolution. nih.govmdpi.com
In the context of gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), N-acetyl methyl ester (NACME) derivatives of amino acids have been developed to improve the accuracy and precision of carbon isotope ratio determination. nih.gov This method involves the esterification of the amino acid with methanol (B129727) followed by N-acetylation. nih.gov While this specific example uses an acetyl group, the principle of creating volatile and stable derivatives for GC analysis is applicable to benzoyl derivatives as well. The use of such derivatization allows for the baseline separation of multiple amino acids in a single chromatographic run. nih.gov
| Analytical Technique | Derivatization Purpose | Compound Class |
| LC-MS/MS | Improved ionization efficiency and sensitivity | Neurochemicals, amino acids |
| GC-C-IRMS | Improved accuracy and precision of δ13C values | Amino acids |
Polymerization Studies and Polymeric Applications of this compound
The exploration of this compound in the realm of polymer chemistry, particularly in the synthesis of polyamides and related materials, presents an intriguing area of research. The unique structure of this compound, featuring a protected amine group and an ester functionality, suggests its potential as a monomer in various polymerization strategies. This section delves into the catalytic ester-amide exchange polymerization of its parent compound, β-alanine methyl ester, and explores the potential of this compound in the development of advanced polymeric materials.
Catalytic Ester-Amide Exchange Polymerization of β-Alanine Methyl Ester
The polymerization of β-alanine esters, particularly the methyl ester, through catalytic ester-amide exchange offers a direct route to producing poly(β-alanine), also known as nylon-3. Research has shown that this polymerization can be effectively catalyzed by group (IV) metal alkoxides. researchgate.net The catalytic activity of these metal alkoxides follows the order: Hf(Ot-Bu)₄ ≥ Zr(Ot-Bu)₄ > Ti(Oi-Pr)₄ > Ti(On-Bu)₄. researchgate.net
Optimal results, leading to polymers with the highest degree of polymerization, are achieved through a neat (solvent-free) polymerization of β-alanine methyl ester at 50°C using Hf(Ot-Bu)₄ as the catalyst. researchgate.netnih.gov This method has proven efficient and can also be conducted in various solvents and at higher temperatures. researchgate.netwur.nl The resulting poly(β-alanine) is a linear polyamide with a high melting temperature of over 320°C and a glass-transition temperature exceeding 110°C. researchgate.net
It is noteworthy that amino acid esters can undergo spontaneous polymerization under neat conditions, though at a much slower rate. researchgate.net The use of catalysts like group (IV) alkoxides significantly accelerates this process. The versatility of this catalytic method suggests its potential application for the formation of other polypeptides as well. researchgate.net
While these studies focus on the unprotected β-alanine methyl ester, the presence of the N-benzoyl group in this compound would necessitate a different polymerization approach. The benzoyl group protects the amine functionality, preventing its direct participation in the amide bond formation characteristic of this polymerization method. Therefore, for this compound to be used in a similar polymerization, a subsequent deprotection step would be required to liberate the amine groups and allow for polyamide formation. Alternatively, the N-benzoyl group could be envisioned as a bulky side group in a different type of polymer, influencing its properties.
Potential in the Development of Polyamides and Other Polymeric Materials
The incorporation of amino acid derivatives into polymers is a well-established strategy for creating materials with enhanced properties, such as biocompatibility and biodegradability. nih.govresearchgate.net Polyamides containing α-amino acid residues have been reported as biodegradable materials. nih.govresearchgate.net The synthesis of polyamides from N-protected amino acid derivatives is a common approach to control the polymerization process and the final polymer architecture. nih.gov
This compound, with its protected amine, serves as a potential monomer for the synthesis of modified polyamides or other polymers. The benzoyl group can be seen as a protecting group that can be removed post-polymerization to yield a functional polyamide, or it can be retained as a pendant group influencing the polymer's characteristics.
Research into the synthesis of well-defined copolybenzamides has demonstrated that the incorporation of N-substituted monomers can lead to polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.comnih.gov For instance, copolymers synthesized using methyl 3-(4-(octyloxy)benzylamino)benzoate, which features a protected amine, have shown good solubility in organic solvents and the ability to form miscible blends with other polymers like Nylon 6 after deprotection. mdpi.comnih.gov This suggests that a similar strategy could be employed with this compound to create novel copolyamides with tailored properties.
The presence of the bulky benzoyl group would likely impact the thermal and mechanical properties of the resulting polymer. Generally, the introduction of bulky side groups can influence chain packing and intermolecular interactions, which in turn affects properties like glass transition temperature and crystallinity. researchgate.net Studies on other polyamides have shown that modifications to the monomer structure, such as the inclusion of different dicarboxylic acids or diamines, lead to significant changes in the thermal stability and crystallinity of the resulting polymers. nih.govresearchgate.net It can be hypothesized that polyamides derived from this compound might exhibit amorphous characteristics due to the bulky pendant benzoyl groups hindering regular chain packing. nih.gov
Furthermore, the living polymerization of N-substituted β-alanine N-carboxyanhydrides has been shown to produce well-defined poly(β-peptoid)s. nih.gov This highlights the potential for controlled polymerization of N-substituted β-alanine derivatives, which could be extended to monomers like this compound, potentially through a ring-opening polymerization mechanism if converted to a suitable cyclic monomer.
Mechanistic Investigations and Structure Activity Relationship Studies Excluding Dosage
Influence of Structural Modifications on Biological Activities
The biological effects of N-benzoyl amino esters are highly dependent on their specific chemical structures. Modifications to either the amino acid portion or the benzoyl group can dramatically alter their activity, a principle well-illustrated by studies on their antifungal properties.
Antifungal Activity of N-Benzoyl Amino Esters:
Research has demonstrated that N-benzoyl amino esters can exhibit significant antifungal activity. scielo.org.mxscielo.org.mx A study evaluating a series of these compounds against the filamentous fungi Aspergillus fumigatus and Fusarium temperatum established clear structure-activity relationships (SAR). scielo.org.mx
Key findings from this research include:
Ester vs. Acid: N-benzoylamino methyl esters were found to be potent antifungal agents, whereas the corresponding N-benzoyl amino acids were inactive at the tested concentrations. scielo.org.mx This highlights the importance of the methyl ester group for biological activity.
Amino Acid Side Chain: The nature of the amino acid side chain plays a crucial role. Derivatives of valine and tryptophan showed the most significant activity against A. fumigatus and F. temperatum. scielo.org.mx
Benzoyl Ring Substituents: The type and position of substituents on the aromatic ring of the benzoyl moiety significantly influence antifungal efficacy. For instance, among N-benzoyl ester derivatives of valine, a compound with three methyl substituents on the aromatic ring displayed the highest inhibitory activity against both fungal strains. scielo.org.mx
The table below summarizes the antifungal activity of selected N-benzoyl amino methyl esters, demonstrating the impact of structural variations.
| Compound ID | Amino Acid | Benzoyl Moiety Substituents | % Inhibition (A. fumigatus) | % Inhibition (F. temperatum) |
| 1 | L-Valine | Unsubstituted | 40.0 | 50.0 |
| 5 | D-Valine | Unsubstituted | 59.5 | 67.5 |
| 7 | L-Valine | 3,4,5-trimethyl | 78.2 | 75.0 |
| 10 | L-Tryptophan | 4-methyl | 56.4 | 69.8 |
| 13 | L-Tryptophan | 3-methyl | 51.5 | 78.5 |
| 19 | L-Isoleucine | Unsubstituted | 24.7 | 52.6 |
| 22 | L-Alanine | Unsubstituted | 0.0 | 0.0 |
Data sourced from a study on the antifungal activity of N-benzoyl amino esters against A. fumigatus and F. temperatum at a concentration of 640 µg/mL. scielo.org.mx
Interactions with Biological Macromolecules and Enzymes
The biological activity of N-Benzoyl-beta-alanine Methyl Ester and its analogues stems from their ability to interact with and modulate the function of essential macromolecules, such as enzymes.
Inhibition of Fungal Chitinase (B1577495): One of the proposed mechanisms for the antifungal activity of N-benzoyl amino esters is the inhibition of fungal chitinases. scielo.org.mx Chitinases are enzymes crucial for the degradation and remodeling of chitin, a key structural component of fungal cell walls. By inhibiting this enzyme, these compounds can disrupt cell wall integrity and hinder fungal growth. Docking studies have shown that N-benzoyl amino derivatives can fit into the active site of chitinase, forming stabilizing interactions. scielo.org.mx
DNA Methyltransferase (DNMT) Inhibition: In another display of macromolecular interaction, N-benzoyl amino acid analogues have been investigated as inhibitors of human DNA Methyl Transferases (DNMTs). nih.gov DNMTs are a family of enzymes that catalyze the methylation of DNA, an epigenetic modification critical for gene expression regulation. Dysregulation of DNMT activity is implicated in various diseases. Inspired by a virtual screening hit, a series of N-benzoyl amino acid analogues were synthesized and tested for their ability to inhibit DNMTs. nih.gov L-glutamic acid derivatives, in particular, showed a high capacity to prevent DNA methylation, with one compound demonstrating concentration-dependent inhibition of DNMT1 and DNMT3A in the micromolar range. nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational methods are indispensable tools for understanding the behavior of molecules like this compound at an atomic level. These studies provide insights into the molecule's shape, how it interacts with biological targets, and its potential chemical transformations.
Conformational Analysis
Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule, which are crucial for its biological function. For complex molecules, this is often achieved using quantum chemistry calculations, such as Density Functional Theory (DFT). nih.govnih.gov For example, a conformational analysis of a dipeptide containing alanine (B10760859) was performed using DFT methods to locate 87 stable conformers from a possible 243. nih.gov Such studies calculate the potential energy of different conformations to determine the most energetically favorable shapes the molecule can adopt in different environments, like in the gas phase or in a solvent like water. nih.govnih.gov This information is critical for understanding how a ligand like an N-benzoyl amino ester might present itself to the binding site of an enzyme.
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. scielo.org.mxnih.gov This method is instrumental in studying the interactions between N-benzoyl amino esters and their enzyme targets.
In the study of antifungal N-benzoyl amino esters, molecular docking was performed using AutoDock Vina to simulate their binding to fungal chitinase (PDB ID: 5WV9). scielo.org.mxscielo.org.mx The simulations predicted that these compounds bind within the enzyme's active site. scielo.org.mx The stability of the resulting ligand-protein complex is attributed to specific interactions with key amino acid residues. For instance, analysis revealed that an increase in the number of methyl groups on the benzoyl ring led to more π-alkyl interactions with tryptophan and phenylalanine residues in the active site, potentially explaining the enhanced antifungal activity of methylated derivatives. scielo.org.mx
The table below details the predicted binding affinities and key interacting residues for selected N-benzoyl amino ester derivatives with fungal chitinase.
| Compound ID | Amino Acid | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| 1 | L-Valine | -10.0 | TRP176, TYR218, TYR285, ASP286 |
| 5 | D-Valine | -10.2 | TRP176, TYR218, TYR285, ASP286 |
| 7 | L-Valine | -10.7 | TRP102, PHE129, TRP433 |
| 10 | L-Tryptophan | -10.2 | TRP176, TYR285, ARG342 |
| 13 | L-Tryptophan | -10.5 | TRP176, PHE129, TYR285 |
Data derived from molecular docking studies using AutoDock Vina against fungal chitinase (PDB ID: 5WV9). scielo.org.mx
Prediction of Chemical Behavior and Reaction Pathways
Computational chemistry can predict chemical reactivity and help rationalize synthetic pathways. The synthesis of N-benzoyl amino esters typically involves a coupling reaction between a benzoic acid derivative and an amino acid methyl ester. scielo.org.mxscielo.org.mx A common and effective method employs a peptide coupling reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a catalyst such as 4-Dimethylaminopyridine (B28879) (DMAP) and a base like triethylamine (B128534) in a solvent such as dichloromethane. scielo.org.mx The initial step often involves the preparation of the amino methyl ester intermediate from the corresponding amino acid, for example, by using TMSCl and methanol (B129727). scielo.org.mx These established synthetic routes provide a practical framework for creating diverse libraries of these compounds for further biological and SAR testing.
Future Research Directions and Translational Perspectives
Development of Novel Catalytic Methods for Synthesis
The synthesis of N-Benzoyl-beta-alanine Methyl Ester and its derivatives traditionally relies on established methods, such as the coupling of a benzoic acid derivative with a β-alanine methyl ester using peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC). scielo.org.mxscielo.org.mx Another common approach involves the N-acylation of the amino ester using reagents like benzoic anhydride. scielo.org.mxscielo.org.mxgoogle.com
Future research will likely focus on more efficient, selective, and sustainable catalytic methods. A significant area of development is biocatalysis. The use of enzymes could offer high enantioselectivity and milder reaction conditions. For instance, enzymes like thermolysin, used in the synthesis of peptide precursors, could be adapted for forming the amide bond in N-benzoyl-β-alanine derivatives. researchgate.net A particularly innovative approach would be the exploration of engineered nitrene transferase enzymes. nih.gov These biocatalysts have shown promise in the direct C-H amination of carboxylic acid esters, which could provide a novel and direct route to α-amino esters and potentially be adapted for β-amino ester substrates. nih.gov Furthermore, investigating enzymes such as nitrilases, which can convert β-aminopropionitrile to β-alanine, could be part of developing new, integrated biological synthesis pathways from simple precursors. frontiersin.org
Exploration of New Synthetic Transformations
Beyond improving its synthesis, future work should explore the use of this compound as a versatile chemical building block. Its structure contains multiple reactive sites—the ester, the amide, and the aromatic ring—that can be targeted for new synthetic transformations. Research could focus on using the molecule as a scaffold in reactions like α-amidoalkylation, where related N-acylaminomethylphosphonium salts have been used as both the amidoalkylating agent and the nucleophile. mdpi.com Exploring advanced molecular editing techniques, such as skeletal editing, could potentially transform the core structure of the molecule into entirely new chemical frameworks. researchgate.net Such transformations would expand the chemical space accessible from this starting material, enabling the creation of novel compound libraries for screening and discovery.
Design of Advanced Derivatives with Tunable Properties
A key area for translational research is the design of advanced derivatives with finely tuned properties for specific applications. Studies on related N-benzoyl amino esters have already established clear structure-activity relationships, particularly in the context of antifungal activity. scielo.org.mxscielo.org.mx For example, the number and type of substituents on the benzoyl aromatic ring have been shown to significantly impact biological efficacy. scielo.org.mx
Future efforts will likely involve the systematic synthesis and evaluation of a broad range of derivatives to create a comprehensive understanding of these relationships. By modifying the benzoyl moiety or the alanine (B10760859) backbone, researchers can modulate properties such as lipophilicity, steric hindrance, and electronic effects to enhance a desired activity, be it antifungal, anti-inflammatory, or something yet to be discovered. scielo.org.mxresearchgate.net
Table 1: Influence of Substituents on Antifungal Activity of N-Benzoyl Amino Ester Analogs
This table is based on findings from related N-benzoyl-L-valine methyl ester derivatives to illustrate the principle of tunable properties.
| Derivative Group | Substitution on Benzoyl Ring | Observed Impact on Antifungal Activity | Reference |
| Methylated Derivatives | Increase in the number of methyl groups | Correlates with an improvement in activity, possibly due to increased lipophilicity. | scielo.org.mx |
| Methoxy (B1213986) Derivatives | Presence of two methoxy groups | Exhibited lower activity against A. fumigatus compared to other valine derivatives. | scielo.org.mx |
| Isosteric Replacement | Replacement of a methyl group (Me) with a hydroxyl group (OH) | The hydroxyl-containing compound showed lower activity, suggesting the isosteric replacement enhanced antifungal properties. | scielo.org.mx |
| Stereochemistry | Change from L- to D- stereocenter at the alpha-carbon | Enhanced the inhibitory properties against fungal strains. | scielo.org.mx |
This systematic approach will be crucial for developing compounds optimized for pharmaceutical or materials science applications.
Integration into Complex Synthetic Pathways for Advanced Materials
The precursor molecule, β-alanine, is recognized as an important intermediate for synthesizing polymers like poly-3-hydroxypropionate. frontiersin.org This suggests a promising, yet largely unexplored, future for this compound as a functional monomer in materials science.
Future research could investigate the integration of this compound into complex synthetic pathways to create advanced materials. The benzoyl group could impart specific properties such as thermal stability, UV resistance, or altered hydrophobicity to a polymer backbone. By designing polymerization reactions that incorporate this compound, it may be possible to create novel bioplastics, hydrogels, or functional coatings with tailored characteristics.
Uncovering Further Biological Roles and Mechanistic Insights
While initial studies have pointed towards the antifungal potential of related N-benzoyl amino esters, the full biological profile of this compound remains to be uncovered. scielo.org.mxscielo.org.mx Future research should aim to move beyond preliminary screening to uncover novel biological roles and understand the underlying mechanisms of action.
One promising avenue is to investigate its potential as an anti-inflammatory agent, as has been observed in structurally similar N-[β-(p-substituted benzoyl)ethyl] amino acid derivatives. researchgate.net Furthermore, drawing parallels with other N-acyl amino acid methyl esters (NAMEs) found in nature could be highly fruitful. nih.gov Some NAMEs are known to act as signaling molecules or antibiotics in bacterial communities. nih.gov Future studies could explore whether this compound plays a role in microbial communication or possesses broader antimicrobial activity. Investigating its impact on gene expression patterns in various organisms could provide deep mechanistic insights. nih.gov Computational methods, such as the molecular docking studies already used to predict binding to fungal chitinase (B1577495), can be expanded to explore other potential biological targets and elucidate its mode of action at a molecular level. scielo.org.mx
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
